molecular formula C9H5ClF6 B069755 2,4-Bis(trifluoromethyl)benzyl chloride CAS No. 195136-46-0

2,4-Bis(trifluoromethyl)benzyl chloride

Cat. No.: B069755
CAS No.: 195136-46-0
M. Wt: 262.58 g/mol
InChI Key: DPKQSESRNWBUFZ-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C9H5ClF6. This compound is characterized by the presence of a chloromethyl group and two trifluoromethyl groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Bis(trifluoromethyl)benzyl chloride can be synthesized through various methods. One common approach involves the chloromethylation of 2,4-bis(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of the chloromethyl group and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can yield benzyl alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Amino, alkoxy, or thio derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its role in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing for various substitution reactions. The trifluoromethyl groups enhance the compound’s stability and influence its electronic properties, making it a valuable building block in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of new carbon-nucleophile bonds.

    Electronic Effects: The trifluoromethyl groups withdraw electron density from the benzene ring, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

2,4-Bis(trifluoromethyl)benzyl chloride can be compared with other similar compounds such as:

    1-Chloro-4-(trifluoromethyl)benzene: Lacks the second trifluoromethyl group, resulting in different reactivity and properties.

    1-(Chloromethyl)-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s electronic distribution and reactivity.

    2-Chloro-1-(trifluoromethyl)benzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness: The presence of two trifluoromethyl groups in this compound imparts unique electronic properties, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKQSESRNWBUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371151
Record name 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-46-0
Record name 1-(Chloromethyl)-2,4-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195136-46-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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